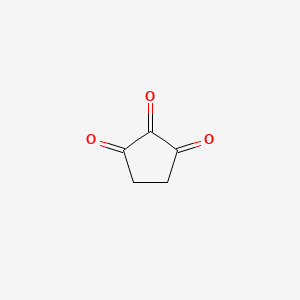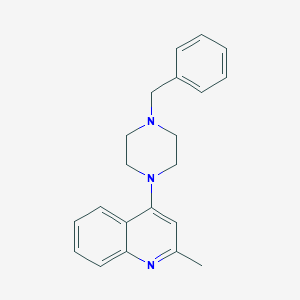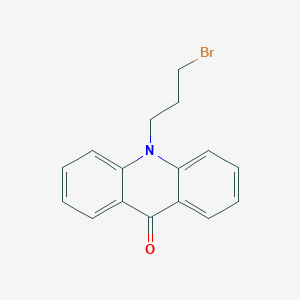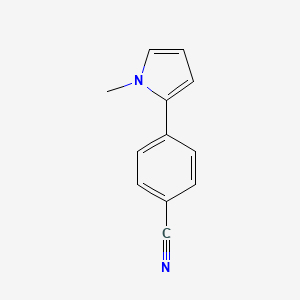![molecular formula C28H44ClN2O4PSi2 B14125138 bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate](/img/structure/B14125138.png)
bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2'-chloro-[1,1'-biphenyl]-3-yl)methyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: is a complex organophosphorus compound It is characterized by the presence of a phosphonate group, a biphenyl moiety, and an imidazolidinone ring
準備方法
The synthesis of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate typically involves multiple steps. The key steps include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions.
Introduction of the imidazolidinone ring: This step often involves cyclization reactions.
Attachment of the phosphonate group: This is usually done through phosphorylation reactions using appropriate phosphonate reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反応の分析
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Industry: The compound can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. The biphenyl moiety and imidazolidinone ring contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar compounds to bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate include:
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-bromo-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a bromo group instead of a chloro group.
Bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-fluoro-[1,1’-biphenyl]-3-yl)methyl)phosphonate: Similar structure but with a fluoro group instead of a chloro group.
The uniqueness of bis(trimethylsilyl) ((5-(((2R,4S)-2-(tert-butyl)-1-methyl-5-oxoimidazolidin-4-yl)methyl)-2’-chloro-[1,1’-biphenyl]-3-yl)methyl)phosphonate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C28H44ClN2O4PSi2 |
|---|---|
分子量 |
595.3 g/mol |
IUPAC名 |
(2R,5S)-5-[[3-[bis(trimethylsilyloxy)phosphorylmethyl]-5-(2-chlorophenyl)phenyl]methyl]-2-tert-butyl-3-methylimidazolidin-4-one |
InChI |
InChI=1S/C28H44ClN2O4PSi2/c1-28(2,3)27-30-25(26(32)31(27)4)18-20-15-21(17-22(16-20)23-13-11-12-14-24(23)29)19-36(33,34-37(5,6)7)35-38(8,9)10/h11-17,25,27,30H,18-19H2,1-10H3/t25-,27+/m0/s1 |
InChIキー |
AOXVANDYHWTODN-AHKZPQOWSA-N |
異性体SMILES |
CC(C)(C)[C@@H]1N[C@H](C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
CC(C)(C)C1NC(C(=O)N1C)CC2=CC(=CC(=C2)C3=CC=CC=C3Cl)CP(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-methoxyphenyl)methyl]-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14125057.png)

![11-(4-chlorophenyl)-13-methyl-5-(2-methylprop-2-enyl)-8-thia-3,5,10,12-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14125070.png)

![N-(4-acetylphenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125092.png)

![N-[4-[2-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B14125097.png)
![methyl naphthalen-2-yl{[3-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,3,4,5,6,7-hexahydro-1H-isoindol-1-yl]amino}acetate](/img/structure/B14125104.png)

![9-(Hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol](/img/structure/B14125112.png)



![2-Bromospiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazine]](/img/structure/B14125162.png)
